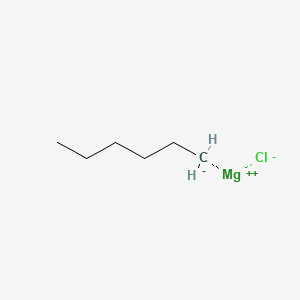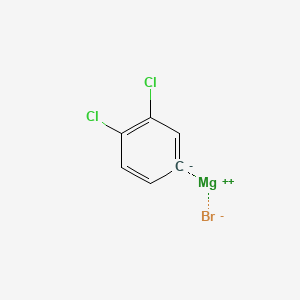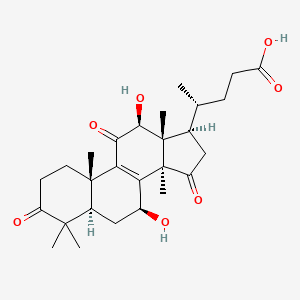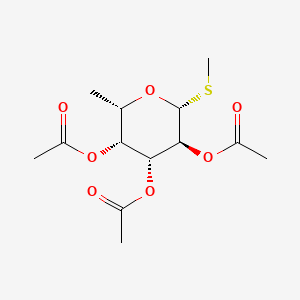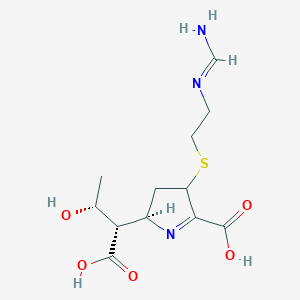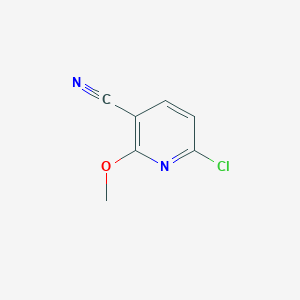
Alumanyloxy(oxo)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alumanyloxy(oxo)borane is a compound that combines aluminum, oxygen, and boron in a unique molecular structure This compound is part of the broader class of boranes, which are known for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alumanyloxy(oxo)borane typically involves the reaction of aluminum compounds with boron-containing reagents under controlled conditions. One common method is the hydroboration of aluminum alkoxides, followed by oxidation to form the desired compound. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing specialized reactors to maintain the necessary conditions. The use of catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps are essential to obtain high-purity this compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Alumanyloxy(oxo)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound to lower oxidation state species.
Substitution: Substitution reactions involve the replacement of one or more atoms in the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminum borate compounds, while reduction reactions can produce aluminum hydrides.
Scientific Research Applications
Alumanyloxy(oxo)borane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in hydroboration and cross-coupling reactions.
Biology: The compound’s unique properties make it a potential candidate for use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing into the use of this compound in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as ceramics and glass, due to its thermal and chemical stability.
Mechanism of Action
The mechanism of action of alumanyloxy(oxo)borane involves its interaction with molecular targets through its boron and aluminum centers. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved in these reactions are often complex and depend on the specific conditions and reactants used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to alumanyloxy(oxo)borane include other borane derivatives, such as:
Diborane (B2H6): A simple borane compound used in hydroboration reactions.
Borane-tetrahydrofuran complex (BH3·THF): A stabilized form of borane used in organic synthesis.
Aluminum borate (AlBO3): A compound with similar aluminum and boron content but different structural properties.
Uniqueness
This compound is unique due to its specific combination of aluminum, oxygen, and boron, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
alumanyloxy(oxo)borane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.BO2.2H/c;2-1-3;;/q+1;-1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJOTBAHXQQVKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)O[AlH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlBH2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61279-70-7 |
Source


|
| Record name | Aluminum borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061279707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
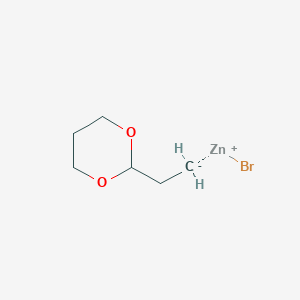
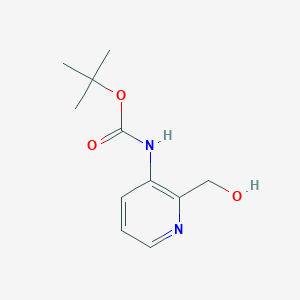
![(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1591098.png)

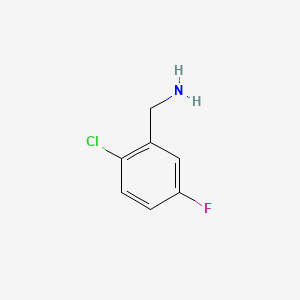
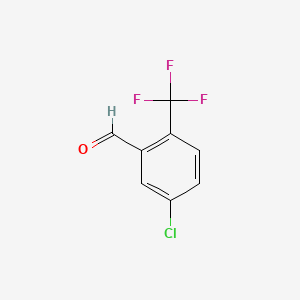

![Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1591104.png)
